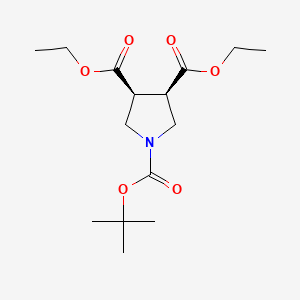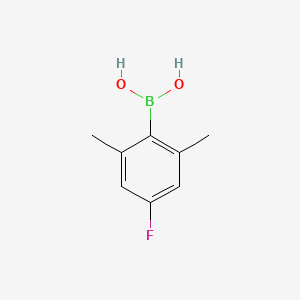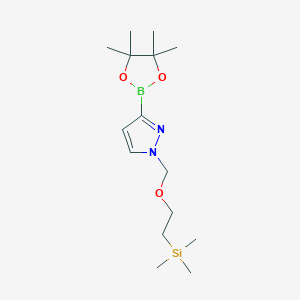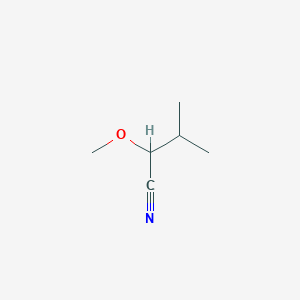![molecular formula C9H8F2O2 B1425981 2-[4-(Difluoromethyl)phenyl]acetic acid CAS No. 1000524-74-2](/img/structure/B1425981.png)
2-[4-(Difluoromethyl)phenyl]acetic acid
Vue d'ensemble
Description
2-[4-(Difluoromethyl)phenyl]acetic acid, also known as 2,4-difluorophenylacetic acid (DFPA) is a synthetic compound that is used in a range of scientific research applications. It is an organic acid that is used as a building block for the synthesis of various pharmaceuticals and other compounds. It is also used in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Electrochemical Properties and Supercapacitor Applications
A study by Kowsari et al. (2019) focused on the synthesis of derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid and others, to improve the electrochemical properties of poly ortho aminophenol (POAP) films. These films were used as electrodes for supercapacitors, demonstrating enhanced pseudocapacitance performance with specific capacitance values significantly higher than that of the POAP film alone, indicating potential applications in energy storage devices (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Synthesis and Characterization of Metal Complexes
Hussien et al. (2017) explored the synthesis of metal complexes using 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid and various metal ions. These complexes were characterized through various techniques and tested for their antimicrobial properties, showing potential in medicinal chemistry for developing new therapeutic agents (Hussien, Fathalla, Mahmoud, & Megahed, 2017).
Anticancer and Antibacterial Activities
Research by Shah et al. (2019) involved the synthesis of alkali metal complexes with diclofenac, a derivative similar to 2-[4-(Difluoromethyl)phenyl]acetic acid, and 1,10-phenanthroline. These complexes were evaluated for their anticancer activity against lung and oral cancer cell lines, as well as their antibacterial potential, showing promising results in both areas (Shah, Shah, Khan, Ahmed, Sohani, Hussain, Csuk, Anwar, & Al-Harrasi, 2019).
Catalytic Applications and Organic Synthesis
Wang, Mei, and Yu (2008) developed a new protocol for the Pd-catalyzed ortho-coupling of electron-deficient arenes and phenyl acetic acids with organometallic reagents, enhancing the practicality of this reaction in organic synthesis. This method opens up new pathways for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Wang, Mei, & Yu, 2008).
Analytical Chemistry and Biological Monitoring
Mangani et al. (2004) developed a reliable and reproducible method for determining phenyl acetic acid in human blood using gas chromatography-mass spectrometry. This method is essential for monitoring biological fluids and assessing neuromodulatory substances, which could have implications in diagnosing and understanding neuropsychiatric disorders (Mangani, Canestrari, Berloni, Maione, Pagliarani, & Mangani, 2004).
Propriétés
IUPAC Name |
2-[4-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPRXKQMXOTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Difluoromethyl)phenyl]acetic acid | |
CAS RN |
1000524-74-2 | |
| Record name | 2-[4-(difluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)



![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)






![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)

